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Ostricacin-3

Cat. No.: B1577209
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Description

Ostricacin-3 is a beta-defensin antimicrobial peptide (AMP) purified from ostrich heterophils, a type of white blood cell. This cationic peptide is composed of 36-42 amino acids with a molecular mass of approximately 4.70-4.98 kDa and features a triple-stranded beta-sheet structure stabilized by three intramolecular disulfide bonds formed from a conserved six-cysteine motif, which is characteristic of the beta-defensin family . In vitro studies demonstrate that this compound exhibits potent bacteriostatic activity against a range of pathogens, including Escherichia coli O157:H7 and Staphylococcus aureus 1056 MRSA, with minimal inhibitory concentrations (MICs) reported in the range of 0.96 µg/mL to 12.03 µg/mL . The mechanism of action for this compound, shared with related ostricacins, involves binding to lipopolysaccharides (LPS) and disrupting the integrity of both the outer and cytoplasmic membranes of Gram-negative bacteria . Furthermore, research suggests that beyond membrane permeabilization, its antimicrobial activity may also involve interaction with cytoplasmic targets, leading to the inhibition of vital cellular processes such as DNA, RNA, and protein synthesis . As a host defense peptide (HDP), this compound is of significant research value for understanding the innate immune system of birds, the evolution of beta-defensins across species, and for exploring the development of novel therapeutic agents against antibiotic-resistant bacteria . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

IPRPLDPCIAQNGRCFTGICRYPYFWIGTCRNGKSCCRRR

Origin of Product

United States

Discovery, Isolation, and Primary Characterization of Ostricacin 3

Historical Context of Ostricacin Family Identification

The Ostricacin family of peptides belongs to the broader class of avian β-defensins, which are crucial components of the innate immune system in birds. nih.gov Defensins are small, cationic, cysteine-rich antimicrobial peptides (AMPs) that provide a first line of defense against a wide array of pathogens. uu.nlnih.gov While defensins are found across vertebrates, birds appear to exclusively possess the β-defensin subfamily, suggesting these peptides evolved from a common ancestral gene before the divergence of avian and mammalian lineages. nih.gov

The initial identification of this peptide family in ostriches (Struthio camelus) began with the characterization of Ostricacin-1 (Osp-1) from ostrich leukocytes. cambridge.orgpublish.csiro.au This foundational work set the stage for further investigation into the diversity of antimicrobial peptides in this species.

A significant expansion of the known ostricacin family came in 2006, when Sugiarto and Yu successfully purified and characterized three additional β-defensins from ostrich heterophils, which they named Ostricacin-2 (Osp-2), Ostricacin-3 (Osp-3), and Ostricacin-4 (Osp-4). nih.govcambridge.org This research established that avian heterophils, similar to mammalian neutrophils, contain a variety of β-defensins. nih.govuu.nl The study highlighted that these ostrich peptides share the characteristic 'β-defensin core motif,' consisting of eight conserved residues, including six cysteines and two glycines. nih.gov

Methodologies for Natural Source Isolation of this compound

The isolation of this compound from its natural source, the ostrich heterophils (the avian equivalent of neutrophils), is a multi-step process designed to separate it from a complex mixture of cellular proteins and other peptides. nih.govnih.gov The primary methodology relies on chromatographic techniques that exploit the peptide's physicochemical properties, particularly its cationic nature and size.

The established procedure for purifying ostricacins, including this compound, involves the following key steps:

Preparation of Leukocyte Extract: The process begins with the collection of blood from ostriches and the isolation of leukocytes. The heterophils within this leukocyte population are the primary source of the ostricacins.

Cation-Exchange Chromatography: The crude extract from the heterophils is first subjected to cation-exchange chromatography. oup.comresearchgate.net This technique separates molecules based on their net positive charge. As cationic peptides, the ostricacins bind to the negatively charged resin of the chromatography column, while neutral and anionic molecules are washed away. The bound peptides are then eluted using a salt gradient of increasing concentration.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions collected from the cation-exchange step that show antimicrobial activity are further purified using RP-HPLC. oup.com This high-resolution technique separates peptides based on their hydrophobicity. To achieve sufficient purity for characterization, a semi-preparative HPLC column is often employed. oup.comresearchgate.net

This two-step chromatographic approach is a standard and effective method for purifying cationic antimicrobial peptides from biological samples. oup.com

Initial Biochemical Identification of this compound (e.g., electrophoretic mobility, chromatographic profiles)

Following its purification, this compound (Osp-3) was subjected to biochemical analysis to determine its fundamental properties. The key characterization findings for Osp-3 and its related peptides from the foundational 2006 study by Sugiarto and Yu are summarized below. nih.govcambridge.orgresearchgate.net

The peptides were identified based on their elution profiles during RP-HPLC and subsequent analysis. oup.com The molecular weight and amino acid composition are critical identifiers. This compound falls within a molecular weight range of 4.70–4.98 kDa and is composed of 36–42 amino acids. nih.govcambridge.org This size is typical for mature β-defensin peptides. mdpi.com

PeptideMolecular Weight Range (kDa)Amino Acid CountNotable Activity
Ostricacin-2 (Osp-2)4.70–4.9836–42Active against bacteria and the yeast Candida albicans
This compound (Osp-3)4.70–4.9836–42Active against Escherichia coli and Staphylococcus aureus
Ostricacin-4 (Osp-4)4.70–4.9836–42Active against Escherichia coli and Staphylococcus aureus

The data in this table is based on findings from Sugiarto and Yu (2006). nih.govcambridge.org

Subsequent in silico studies have further explored the potential mechanism of this compound. A 2021 molecular docking analysis suggested that the inhibitory activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) may be due to its interaction with Muramyl ligase E (MurE). researchgate.net This enzyme is a critical component in the biosynthesis of the bacterial cell wall peptidoglycan, making it a viable target for antimicrobial agents. researchgate.net

Production of Recombinant this compound

The production of peptides through recombinant DNA technology offers a way to generate large quantities for research and potential therapeutic development, bypassing the need for extraction from natural sources. This involves expressing the gene encoding the peptide in a suitable host system, such as bacteria or yeast.

While recombinant production has been successfully applied to other avian β-defensins, such as those from the duck, specific research detailing the successful recombinant production of this compound is not prominent in the available scientific literature. plos.org General strategies for producing antimicrobial peptides often utilize expression hosts like Escherichia coli. plos.orgresearchgate.net These methods typically involve cloning the peptide's coding sequence into an expression vector, which is then introduced into the host. The host machinery then synthesizes the peptide, which can be purified for study.

Given the structural and functional similarities between this compound and other avian β-defensins that have been produced recombinantly, it is plausible that similar methodologies could be applied. However, without specific studies, the optimal expression system and purification strategy for recombinant this compound remain to be determined.

Biosynthesis and Origin of Ostricacin 3

Gene Expression and Transcriptional Regulation of Ostricacin-3 Precursors

The expression of genes encoding avian β-defensins (AvBDs), the family to which this compound belongs, is a tightly regulated process. In chickens, at least 14 β-defensin genes are located in a single cluster on chromosome 3. nih.gov This clustering is a common feature for defensin (B1577277) genes across species. academie-sciences.fr The expression of these genes can be either constitutive (continuous) or inducible, particularly at mucosal surfaces. nih.gov

While specific research on the transcriptional regulation of the this compound gene is not extensively detailed in the available literature, the regulation of avian β-defensin genes in general provides significant insights. The expression of these genes is known to be modulated in response to pathogenic stimuli. asm.org For instance, studies on chicken β-defensin genes have revealed potential binding sites for key transcription factors such as nuclear factor kappa beta (NF-κB), activator protein 1 (AP-1), and nuclear factor interleukin-6 in their upstream regions. asm.org These transcription factors are pivotal in mediating inflammatory and immune responses. nih.govnih.gov The presence of these binding sites suggests an inducible nature for these defensin genes, allowing for an upregulated response upon encountering pathogens like bacteria. asm.orgasm.org In the hen vagina, for example, the expression of several AvBDs is significantly increased following treatment with lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls. asm.org This inducible expression is a critical component of the innate immune response, enabling the host to react swiftly to infection. uu.nl

Table 1: Key Transcription Factors in Avian β-Defensin Regulation

Transcription Factor Potential Role in Defensin Expression
NF-κB Essential for gene expression in response to stimuli like serum starvation. nih.gov Mediates immune and inflammatory responses.
AP-1 Regulates gene expression by interacting with other transcription factors at gene promoters. nih.gov
Runx2 Considered a master regulator of osteoblastogenesis, influencing the production and activity of other factors. nih.gov

| ATF4 | Forms complexes with other factors to increase gene transcription. nih.gov |

Post-Translational Processing and Maturation Pathways

The synthesis of β-defensins involves the creation of an initial precursor molecule that undergoes several modifications to become a mature, active peptide. This process is crucial for ensuring the proper folding and function of the defensin.

Avian β-defensins are typically synthesized as prepropeptides. academie-sciences.fr This precursor structure consists of:

A signal sequence (pre-sequence) that directs the peptide into the endoplasmic reticulum.

A pro-piece, which in β-defensins is relatively short compared to the large anionic propiece found in α-defensins. academie-sciences.fr This propiece may play a role in preventing the cationic mature peptide from interacting with intracellular membranes during transit. uu.nl

The mature defensin peptide at the C-terminus. academie-sciences.fr

The maturation of the defensin involves proteolytic cleavage to remove the signal sequence and the propiece. The specific proteases responsible for processing avian prodefensins in the Golgi apparatus and maturing granules of promyelocytes are not yet known. nih.gov However, this proteolytic processing is understood to be host- and tissue-specific, depending on the local array of proteolytic enzymes and their inhibitors, which can result in multiple mature forms with differing properties. nih.govuu.nl

Some avian β-defensins undergo further post-translational modifications. For example, mass spectrometry analysis of chicken bone marrow-derived peptides revealed N-terminal glutaminyl cyclization for mature AvBD7 and C-terminal amidation for mature AvBD1. asm.org In contrast, AvBD2 from the same source showed no such modifications. asm.org Ostricacins purified from heterophils are the active, mature forms of these defensins. cambridge.org The precise post-translational modifications specific to this compound have not been detailed, but its maturation from a precursor is an expected pathway.

Cellular Localization of this compound Biosynthesis

The site of synthesis for defensins is key to their role in the immune system. Avian β-defensins are produced in two main types of cells: myeloid and non-myeloid cells.

Myeloid β-defensins are synthesized in the bone marrow within promyelocytes, which are precursors to granulocytic white blood cells like heterophils. nih.gov Following their synthesis and processing in the Golgi apparatus, the mature defensins are stored in the specific granules of these cells. nih.govacademie-sciences.fr Ostricacins, including this compound, have been isolated from ostrich heterophils, indicating that their biosynthesis occurs in the bone marrow, with the mature peptides being stored in heterophil granules. cambridge.orgnih.gov Mass spectrometry has confirmed the presence of mature β-defensins in both bone marrow and mature heterophils, suggesting that the fully active forms are stored in the granules of both precursor and effector cells. asm.org

In addition to myeloid cells, non-myeloid β-defensin expression is also found in epithelial cells at mucosal surfaces of the respiratory, intestinal, and urogenital tracts. nih.govuu.nl This localized expression provides a first line of defense at sites of potential pathogen entry. For example, high expression of the chicken β-defensin Gal-6 has been observed in the esophagus and crop. asm.org

Comparative Analysis of Avian β-Defensin Biosynthetic Pathways

The biosynthesis of avian β-defensins shows both conserved pathways and notable diversity across different peptides and species. Birds lack α- and θ-defensins, making the β-defensin family the primary defensin type in their immune arsenal. nih.gov

Table 2: Comparative Features of Avian β-Defensin Biosynthesis

Feature General Avian β-Defensins (e.g., Gallinacins) This compound Unique Examples (e.g., AvBD11)
Gene Organization Typically found in gene clusters on a single chromosome. nih.gov Presumed to be located in a similar gene cluster in the ostrich genome. The number of defensin genes varies between avian species, with chicken having an estimated 14. frontiersin.org
Precursor Structure Synthesized as prepropeptides with a signal sequence and a short propiece. academie-sciences.fr Assumed to follow the prepropeptide model. The structure is conserved across β-defensins.
Processing Proteolytic cleavage of signal and propieces by unknown proteases. nih.gov Undergoes proteolytic processing to yield the mature peptide. cambridge.org Processing is tissue-specific and can result in multiple active forms. nih.gov
Post-TranslationalModifications Can include N-terminal cyclization (AvBD7) or C-terminal amidation (AvBD1). asm.org Specific modifications are not documented. AvBD11 is a unique case, containing a double β-defensin motif with six internal disulfide bonds, unlike the typical three. asm.org

| Cellular Origin | Myeloid (bone marrow/heterophils) and epithelial cells. nih.gov | Isolated from heterophils, pointing to a myeloid origin. cambridge.org | Expression patterns vary; some are exclusive to heterophils, while others are expressed in epithelial tissues. cambridge.orgnih.gov |

The biosynthetic pathway for most avian β-defensins follows the general model of being produced as precursors in bone marrow or epithelial cells, followed by processing and storage. However, significant variations exist. The complexity of AvBD11, with its double defensin motif, suggests functions beyond simple antimicrobial action. asm.org The specific post-translational modifications seen in some chicken defensins but not others highlight a layer of regulation that can fine-tune the activity and stability of these peptides. asm.org In contrast to α-defensins found in mammals, which have a large anionic propiece, the relatively small propiece of β-defensins suggests potential differences in their subcellular trafficking and handling. nih.govuu.nl The study of ostricacins and other avian defensins continues to reveal the evolutionary adaptations and functional diversification of these crucial immune molecules. nih.gov

Molecular Mechanisms of Action of Ostricacin 3

Intracellular Targets and Biochemical Pathways

The ability of ostricacins to transit into the bacterial cytoplasm without causing complete membrane lysis points to the existence of crucial intracellular targets. oup.comoup.com Evidence suggests that the primary mode of bacterial inactivation occurs after the peptide has entered the cell. oup.com

Once inside the cytoplasm, ostricacins are proposed to act on polyanionic molecules like DNA. oup.com Gel retardation assays have demonstrated a strong interaction between ostricacins and bacterial DNA. oup.comoup.com This binding is believed to be a key part of their mechanism, interfering with the normal function and metabolism of nucleic acids. oup.com The interaction with DNA likely forms large complexes that can physically block the molecular machinery involved in replication and transcription. oup.com

In addition to direct DNA interaction, a bioinformatic study involving molecular docking has suggested that Ostricacin-3 may interact with Muramyl ligase E (MurE). researchgate.net MurE is a critical enzyme in the cytoplasmic pathway of peptidoglycan biosynthesis, which is essential for the bacterial cell wall. researchgate.netresearchgate.net Inhibition of this enzyme would disrupt cell wall synthesis, representing another potential intracellular mechanism of action, although this is distinct from nucleic acid metabolism. researchgate.net

Compound FamilyIntracellular TargetProposed Mechanism of InhibitionResulting Effect
Ostricacins (-1, -2)Bacterial DNADirect binding to DNA, forming large complexes. oup.comoup.comInhibition of DNA replication and RNA transcription. oup.com
This compoundMurE Ligase (predicted)Binding to the enzyme active site, inhibiting its function. researchgate.netInhibition of peptidoglycan (cell wall) biosynthesis. researchgate.netresearchgate.net
OstricacinsRibosomes / Synthesis Machinery (consequential)Consequence of DNA/RNA synthesis inhibition. oup.comoup.comInhibition of protein synthesis. oup.comresearchgate.net

Modulation of Essential Enzymatic Activities

This compound, an avian β-defensin, exerts its antimicrobial effects through various mechanisms, including the critical modulation of essential bacterial enzymatic activities. This mode of action involves targeting key enzymes necessary for bacterial survival, thereby disrupting fundamental cellular processes.

Inhibition of MurE Ligase and Peptidoglycan Biosynthesis Pathway

A significant aspect of this compound's mechanism is its potential to inhibit the peptidoglycan biosynthesis pathway, a process crucial for the integrity of the bacterial cell wall. sigmaaldrich.com The enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase, commonly known as MurE ligase, is a key player in this pathway. researchgate.netresearchgate.net MurE catalyzes the addition of an amino acid to the UDP-MurNAc-peptide precursor, an essential step in building the peptidoglycan structure. researchgate.net Since this pathway is unique to bacteria and absent in humans, its enzymes are attractive targets for new antibacterial agents. researchgate.netmdpi.com

In silico molecular docking studies have been conducted to investigate the interaction between this compound and the MurE ligase of Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The findings from these computational analyses suggest that the interaction between this compound and MurE could be fundamental to the peptide's inhibitory activity against the bacterium. researchgate.netresearchgate.net By targeting and inhibiting MurE ligase, this compound effectively disrupts the synthesis of the bacterial cell wall, leading to compromised structural integrity and eventual cell death. sigmaaldrich.comresearchgate.net

Target EnzymePathwayProposed Effect of this compoundReference
MurE LigasePeptidoglycan BiosynthesisInhibition of enzymatic activity, leading to disruption of bacterial cell wall synthesis. researchgate.netresearchgate.net
Effects on Other Intracellular Enzymes

Beyond its specific action on the peptidoglycan pathway, the mechanism of this compound involves broader interactions with various intracellular components. oup.comoup.com The antimicrobial activity of ostricacins is not solely dependent on membrane disruption but also on their ability to penetrate the bacterial cytoplasm and interfere with vital intracellular processes. oup.comoup.comresearchgate.net This includes the inhibition of enzymatic activities essential for bacterial metabolism and survival. oup.comoup.comresearchgate.net

Once inside the bacterial cell, ostricacins are thought to interact with and inhibit various enzymes, contributing to a bacteriostatic effect. oup.comoup.com This general inhibition of enzymatic activity disrupts multiple cellular functions, including the synthesis of DNA, RNA, and proteins, ultimately leading to the cessation of bacterial growth. oup.comoup.com While specific other enzyme targets for this compound are still a subject of detailed research, the collective evidence points to a multi-target intracellular mechanism. oup.comresearchgate.net

Comparative Mechanistic Analysis with Other Antimicrobial Peptides (e.g., SMAP-29, HNP-1)

To better understand the unique mechanisms of this compound, it is useful to compare its actions with other well-characterized antimicrobial peptides like the sheep myeloid antimicrobial peptide (SMAP-29) and human neutrophil peptide-1 (HNP-1). oup.comoup.com

SMAP-29: This α-helical peptide is known for its potent and rapid membrane-disruptive activity. oup.comoup.com In comparative fluorescence-based assays, SMAP-29 demonstrates a high affinity for lipopolysaccharides (LPS) and causes rapid and significant disruption of both the outer and cytoplasmic membranes of Gram-negative bacteria. oup.comoup.com Its ability to permeabilize these membranes is considerably stronger and faster than that of the ostricacins. oup.comoup.comresearchgate.net

HNP-1: As a human α-defensin, HNP-1 generally shows a much weaker ability to permeabilize bacterial membranes compared to both SMAP-29 and ostricacins at the concentrations tested. oup.comoup.com Some studies indicate that HNP-1 is largely non-membrane-disruptive for both outer and cytoplasmic membranes, suggesting its primary mode of action involves intracellular targets after crossing the membrane, which may include inhibiting the synthesis of DNA, RNA, and proteins. oup.com

Ostricacins: The action of ostricacins falls between that of SMAP-29 and HNP-1 in terms of membrane interaction. oup.comoup.comresearchgate.net They can bind to LPS and cause partial permeabilization of the outer and cytoplasmic membranes, but this process is substantially slower and less complete than that caused by SMAP-29. oup.comoup.com This intermediate level of membrane activity, coupled with evidence of intracellular targeting, suggests a dual mechanism of action. The initial membrane interaction facilitates entry into the cell, where the primary antimicrobial effect is achieved through the inhibition of crucial intracellular processes. oup.comoup.comresearchgate.net

PeptidePrimary StructurePrimary MechanismMembrane PermeabilizationIntracellular Targets
This compound β-defensinIntracellular inhibitionWeaker than SMAP-29, stronger than HNP-1 oup.comoup.comresearchgate.netMurE ligase, DNA, RNA, protein synthesis enzymes researchgate.netoup.comoup.com
SMAP-29 α-helicalMembrane disruptionStrong and rapid oup.comoup.comPrimarily membrane-active oup.com
HNP-1 α-defensinIntracellular inhibitionWeak or non-disruptive oup.comoup.comDNA, RNA, protein synthesis oup.com

An in-depth analysis of the antimicrobial peptide this compound reveals a complex interplay between its primary structure and functional activity. As a member of the β-defensin family, its efficacy is governed by a sophisticated structure-activity relationship (SAR), where each molecular feature plays a critical role.

Structure Activity Relationship Sar Studies of Ostricacin 3

The biological function of Ostricacin-3, an antimicrobial peptide (AMP) isolated from the ostrich (Struthio camelus), is intrinsically linked to its molecular architecture. SAR studies are crucial for understanding how its chemical structure correlates with its potent antimicrobial effects, paving the way for the design of novel therapeutic agents.

Synthetic Biology and Chemical Synthesis Approaches for Ostricacin 3 and Its Analogs

Recombinant Expression Systems for Heterologous Production

Heterologous expression, which involves producing a protein in a host organism that does not naturally produce it, is a cornerstone of biotechnology for making peptides and proteins. researchgate.net The choice of an expression system is critical and depends on factors such as the peptide's complexity, the need for post-translational modifications, yield requirements, and cost. nih.gov For a cysteine-rich peptide like Ostricacin-3, a β-defensin, proper folding and disulfide bond formation are crucial for its biological activity, influencing the selection of a suitable host system.

Bacterial systems, particularly Escherichia coli (E. coli), are the most widely used platforms for recombinant protein production due to their rapid growth, high yield potential, low-cost cultivation, and well-characterized genetics. nih.govkuleuven.benexusacademicpublishers.comnih.govfrontiersin.org

Research Findings: The production of AMPs in E. coli can be challenging due to the peptide's potential toxicity to the host and susceptibility to degradation by bacterial proteases. frontiersin.org To circumvent these issues, a common strategy is to express the AMP as a fusion protein. The peptide of interest is linked to a larger, stabilizing partner protein, which can mask its toxicity and prevent degradation. This fusion strategy often simplifies purification through affinity chromatography.

Commonly used E. coli strains for protein expression include BL21 and its derivatives, which are deficient in certain proteases. nih.govfrontiersin.org The expression is typically driven by strong, inducible promoters, such as the T7 promoter system, which allows for high-level protein production upon addition of an inducer like IPTG. huji.ac.il However, high-level expression can sometimes lead to the formation of insoluble aggregates known as inclusion bodies. While this can protect the peptide from proteases, it necessitates additional downstream processing steps of denaturation and refolding to obtain the active peptide. frontiersin.org For peptides with disulfide bonds like this compound, expression systems that promote their formation, such as those that secrete the peptide to the more oxidizing environment of the periplasm or engineered strains with altered cytoplasmic redox potential (e.g., CyDisCo system), are advantageous. kuleuven.bemdpi.com

FeatureDescriptionAdvantagesChallengesCitations
Host Strains E. coli (e.g., BL21, K12) and Bacillus species.Rapid growth, high-density culture, low cost, well-understood genetics.Lack of post-translational modifications, potential for inclusion body formation, endotoxin (B1171834) production. nih.gov, kuleuven.be, frontiersin.org
Expression Vectors Plasmids with strong inducible promoters (e.g., T7, lac, ara).High-level protein expression, tight regulation to avoid toxicity.Leaky expression can be toxic; metabolic burden on the host. frontiersin.org, huji.ac.il
Fusion Partners Tags like GST, MBP, or SUMO fused to the peptide.Masks toxicity, prevents degradation, aids in solubility and purification.Requires an additional cleavage step to remove the tag, which can be inefficient. researchgate.net
Cellular Location Cytoplasmic expression or secretion to the periplasm.Periplasmic secretion can facilitate correct disulfide bond formation.Cytoplasmic expression often leads to inactive inclusion bodies for complex peptides. kuleuven.be

Eukaryotic hosts are often preferred for producing complex peptides and proteins that require specific post-translational modifications (PTMs) and intricate folding, such as glycosylation and disulfide bond formation, which are often essential for biological function. nih.govmdpi.com

Research Findings: Yeast, particularly Pichia pastoris and Saccharomyces cerevisiae, combines the ease of genetic manipulation and rapid growth of microorganisms with the capacity for eukaryotic protein processing. nih.govmdpi.com P. pastoris is noted for its ability to grow to very high cell densities and for its strong, tightly regulated promoters, making it highly suitable for large-scale industrial production. mdpi.com It possesses the cellular machinery for disulfide bond formation and can secrete the recombinant peptide into the culture medium, which simplifies purification. nih.gov Successful high-yield production of other AMPs, such as thanatin (B1575696) and apidaecin, has been demonstrated in P. pastoris. mdpi.com

Insect cell expression systems, typically using baculovirus vectors (BEVS) to transfect cell lines like Sf9 and Sf21, are another powerful platform. nih.gov This system is well-suited for producing proteins that require complex PTMs similar to those in mammalian cells, though glycosylation patterns may differ. openaccessjournals.com

SystemKey FeaturesAdvantages for AMP ProductionDisadvantagesCitations
Yeast (P. pastoris) Methylotrophic yeast, capable of high-density fermentation. Uses strong, methanol-inducible promoters (e.g., AOX1).Can perform PTMs like disulfide bond formation. Secretes proteins, simplifying purification. High yields are achievable.Hyper-glycosylation can occur, which may alter peptide function. Slower growth than bacteria. nih.gov, mdpi.com, mdpi.com
Insect Cells (BEVS) Uses baculovirus to deliver the target gene into insect cell lines (e.g., Sf9, Sf21).High level of complex PTMs. Good for proteins that fail to fold correctly in yeast or bacteria.Higher cost and more complex/slower workflow compared to yeast and bacteria. nih.gov,

Bacterial Expression Platforms

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a chemical method that allows for the precise, stepwise construction of a peptide chain anchored to an insoluble resin support. powdersystems.combachem.com This technique revolutionized peptide chemistry and is instrumental in producing synthetic peptides for research and pharmaceutical development. powdersystems.comnih.gov

Research Findings: The SPPS process involves a cycle of reactions for adding each amino acid. bachem.com The synthesis begins by attaching the first amino acid's C-terminus to a solid resin. The temporary protecting group on its N-terminus (e.g., Fmoc or Boc) is then removed (deprotection), and the next protected amino acid is chemically joined (coupled) to the newly exposed amino group. powdersystems.com Excess reagents and by-products are simply washed away by filtration after each step. This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed. nih.gov

SPPS is highly effective for producing small to medium-sized peptides (up to ~50 amino acids) like this compound. bachem.com It offers high purity and the unique advantage of allowing the incorporation of non-standard or modified amino acids at any position, which is crucial for creating peptide analogs. powdersystems.com The primary challenge is the potential for incomplete reactions during coupling or deprotection, especially for longer or "difficult" sequences, which can lead to deletion or truncated products, complicating the final purification. powdersystems.compeptide.com

Design and Synthesis of this compound Analogs and Mimetics

A key advantage of synthetic production methods is the ability to create analogs and mimetics of natural peptides. This involves rationally modifying the peptide's structure to enhance desired properties such as antimicrobial potency, stability against proteases, and target specificity, while reducing undesired effects like toxicity to host cells. mdpi.commdpi.com

In the context of this compound, which is known to interact with bacterial enzymes like MurE, analogs could be designed to optimize this interaction. researchgate.net Furthermore, peptidomimetics—small molecules designed to mimic the structure and function of a peptide—can be developed. For instance, a benzene-1,3-dicarboxylic acid scaffold has been identified as a rigid mimetic of D-glutamic acid, a component of the bacterial cell wall precursor targeted by some antibiotics. researchgate.net Such mimetics offer potential advantages in terms of oral bioavailability and metabolic stability compared to traditional peptides.

Strategies for Improving Production Yields and Purity

Maximizing the yield and purity of the final product is a critical goal in both recombinant production and chemical synthesis to ensure commercial viability and safety.

Research Findings: In recombinant systems , several strategies can be employed. At the genetic level, codon optimization—matching the codons in the target gene to the most frequently used codons of the expression host—can significantly enhance translation efficiency. nexusacademicpublishers.com At the process level, optimizing culture conditions such as media composition, temperature, pH, and inducer concentration is crucial for maximizing cell density and protein expression. nih.govdeskera.com For secreted peptides, engineering the secretion signal can improve translocation efficiency.

In chemical synthesis , yield and purity depend on the efficiency of each coupling and deprotection step. The use of advanced and highly efficient coupling reagents (e.g., HATU, HBTU) can minimize the formation of by-products. peptide.com After cleavage from the resin, the crude peptide is typically purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the full-length target peptide from truncated or modified impurities based on hydrophobicity. deskera.com

Preclinical Investigation Models for Ostricacin 3 Research

In Vitro Cellular and Biochemical Assays for Mechanistic Elucidation

In vitro assays are fundamental for the initial characterization of an antimicrobial peptide. They are performed in a controlled laboratory setting, outside of a living organism, to study the specific interactions between the compound and microbial or cellular components.

Bacterial growth inhibition assays are the cornerstone for quantifying the potency of a potential antibiotic. The most common of these is the minimum inhibitory concentration (MIC) study. apec.orgharvard.edu The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. apec.orgidexx.co.uk

These assays are typically performed using methods like broth microdilution or agar (B569324) dilution. apec.orgharvard.edu In a broth microdilution assay, a standardized suspension of the target bacterium is added to wells of a microtiter plate containing serial dilutions of the antimicrobial compound. protocols.io Following incubation, the wells are visually inspected for turbidity, or spectrophotometrically measured, to identify the MIC. protocols.ionih.gov Agar diffusion methods, such as the disk diffusion test, involve placing a disk impregnated with the test compound onto an agar plate swabbed with bacteria; the diameter of the zone of growth inhibition around the disk provides a qualitative measure of activity. apec.orgscielo.br

For Ostricacin-3, determining its MIC against a panel of clinically relevant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains, is a primary step in evaluating its potential. researchgate.net

Table 1: Illustrative Broth Microdilution MIC Assay Setup

Well ColumnThis compound Conc. (µg/mL)Bacterial InoculumExpected Outcome (Example)
164AddedNo Growth
232AddedNo Growth
316AddedNo Growth
48AddedVisible Growth
54AddedVisible Growth
62AddedVisible Growth
71AddedVisible Growth
8 (Control)0AddedVisible Growth
This table illustrates a hypothetical result where the MIC would be determined as 16 µg/mL.

Many antimicrobial peptides function by disrupting the bacterial cell membrane. Membrane permeability and integrity assays are employed to determine if this compound acts through such a mechanism. These methods often use fluorescent probes that are excluded by cells with intact membranes but can enter and fluoresce upon membrane damage.

Common techniques include:

Fluorescent Dye Uptake: Probes like propidium (B1200493) iodide (PI) or SYTOX Green are unable to cross the membrane of live bacteria. If this compound compromises the membrane, these dyes can enter the cell, bind to nucleic acids, and emit a strong fluorescent signal that can be quantified.

Liposome Leakage Assays: Artificial vesicles (liposomes) loaded with a fluorescent dye can be used to model the bacterial membrane. The release of the dye upon exposure to this compound indicates a direct lytic effect on the lipid bilayer.

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput method assesses a compound's ability to passively diffuse across an artificial lipid membrane, providing insight into its lipophilicity and potential to cross biological membranes. researchgate.netbiotrend.com

Investigating whether this compound induces fluorescence in dye-based assays can provide direct evidence of membrane-disrupting activity. researchgate.net

To investigate whether this compound's mechanism involves interaction with intracellular targets like DNA or RNA, nucleic acid binding assays are utilized. The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a primary technique for this purpose. nih.govthermofisher.comwikipedia.org

The principle of EMSA is that a protein–nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound nucleic acid fragment. thermofisher.comnih.gov A labeled DNA or RNA probe containing a specific sequence is incubated with the protein or peptide of interest. nih.gov If binding occurs, the resulting complex appears as a band "shifted" to a higher position on the gel compared to the unbound probe. thermofisher.com This method can confirm a direct interaction and can be used to assess binding specificity through competition assays where an excess of unlabeled probe is added. wikipedia.orglicorbio.com Applying this assay would reveal if this compound is capable of directly binding to bacterial genetic material, suggesting an alternative or additional mechanism to membrane disruption. fortislife.com

Targeting essential bacterial enzymes is a proven antimicrobial strategy. The Mur ligase family (MurC, MurD, MurE, MurF) is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. researchgate.netnih.gov The MurE enzyme, specifically UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase, is an attractive target for novel antibiotics. researchgate.netnih.gov

In silico molecular docking studies have suggested that this compound may interact with the MurE ligase of MRSA, indicating a potential inhibitory role. researchgate.net To validate this, in vitro enzyme activity assays are necessary. These assays typically measure the consumption of a substrate or the formation of a product. For MurE, activity can be monitored by quantifying the release of inorganic phosphate (B84403) from ATP hydrolysis, which is coupled to the ligation reaction. nih.gov This is often done using a colorimetric method, making it suitable for high-throughput screening. nih.gov Confirmation of inhibition and determination of kinetic parameters like the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) would provide strong evidence for this compound's mechanism of action. mdpi.com

Table 2: Summary of In Silico Docking Analysis of this compound with MRSA MurE Ligase

PeptideTarget EnzymeAnalysis TypeKey FindingReference
This compoundMurE Ligase (MRSA)Molecular DockingPredicted binding interaction with the enzyme's active site. researchgate.net
This compoundMurE Ligase (MRSA)Bioinformatic AnalysisInteraction with MurE suggested as essential for its potential inhibitory activity. researchgate.netresearchgate.net

To bridge the gap between biochemical assays and whole-organism studies, cell culture models are used to investigate the interplay between host cells, pathogens, and the antimicrobial compound. numberanalytics.comfrontiersin.org These models can range from simple two-dimensional (2D) monolayers of a single cell type to complex three-dimensional (3D) organoids that better mimic the structure of native tissue. frontiersin.orgnih.govnih.gov

For this compound, a relevant model could involve co-culturing human cells (e.g., keratinocytes for skin infections or lung epithelial cells for respiratory infections) with a pathogenic bacterium like S. aureus. nih.gov Researchers can then assess this compound's ability to kill bacteria in this more complex environment, protect host cells from pathogen-induced damage (cytotoxicity), or modulate the host's inflammatory response. numberanalytics.com Such models are crucial for understanding how the peptide might perform within a host. nih.gov

Enzyme Activity Inhibition Assays (e.g., MurE ligase activity)

Animal Models for Mechanistic and Preclinical Efficacy Studies (Excluding Human Clinical Data)

While in vitro data is essential, it cannot fully replicate the complex physiology of a living organism. Animal models are therefore indispensable for evaluating the efficacy of a potential drug in a whole-body system. e-century.ustaconic.com These studies are governed by strict ethical guidelines and aim to provide data on how the compound behaves in vivo. iitri.org

The choice of animal model depends on the type of infection being studied. For bacterial pathogens, mouse models are very common due to their genetic tractability, cost-effectiveness, and well-characterized immune systems. taconic.com For instance, to test the efficacy of this compound against MRSA, a skin infection model could be established by creating a superficial wound on a mouse and inoculating it with the bacteria. The therapeutic effect of this compound would then be assessed by monitoring parameters such as the wound healing rate, reduction in bacterial load at the infection site, and prevention of systemic spread. Other models include sepsis models (intraperitoneal or intravenous injection of bacteria) and pneumonia models (intranasal instillation). minervaimaging.com

These preclinical animal studies are critical for demonstrating proof-of-concept for a compound's efficacy before it can be considered for further development. e-century.usminervaimaging.cominsphero.com

Infection Models in Non-Human Organisms for Mechanistic Insights

To understand the true therapeutic efficacy and mechanism of action of this compound, researchers would utilize various non-human infection models. These models are indispensable for observing the peptide's behavior in a complex biological system, which cannot be replicated in vitro.

Detailed Research Applications:

Bacterial Load Reduction: A primary application of these models is to assess the ability of this compound to reduce the bacterial burden in an infected host. This is typically achieved by infecting animals, such as mice or rats, with a specific pathogen like MRSA. Following infection, the administration of this compound would be evaluated for its capacity to lower the number of colony-forming units (CFUs) in various tissues (e.g., skin, blood, or specific organs) compared to control groups.

Survival Studies: In more severe infection models, such as sepsis or pneumonia, the key endpoint is often the survival rate of the animals. These studies provide a clear indication of the potential life-saving capabilities of the compound.

Host Immune Response: Beyond direct antimicrobial activity, it is crucial to understand how this compound interacts with the host's immune system. These models allow for the analysis of cytokine profiles, immune cell infiltration at the site of infection, and other markers of the inflammatory response.

Currently, specific studies detailing the use of such infection models for this compound are not extensively documented in publicly available scientific literature. Research in this area would be a necessary next step to build upon the existing in silico data.

Assessment of Molecular Targets in In Vivo Systems

While computational studies have strongly suggested that MurE ligase is a molecular target of this compound, this must be confirmed within a living organism. uu.nlresearchgate.net In vivo target assessment models are designed to verify these interactions and understand their downstream effects.

Methodologies for In Vivo Target Validation:

Target Engagement Assays: These assays aim to demonstrate that this compound physically binds to its intended target, MurE ligase, in the context of an active infection. This can be achieved through techniques such as thermal shift assays or by using tagged versions of the peptide to pull down its binding partners from infected tissue lysates.

Pharmacodynamic (PD) Biomarker Analysis: If the inhibition of MurE ligase by this compound disrupts bacterial cell wall synthesis, this should lead to measurable downstream effects. Researchers would look for specific biomarkers of this disruption, such as the accumulation of precursor molecules or changes in bacterial morphology in samples taken from treated animals.

Resistance Studies: By repeatedly exposing bacteria to sub-lethal concentrations of this compound in an in vivo model, researchers can investigate the potential for resistance development. Sequencing the genome of any resistant strains that emerge can reveal mutations in the MurE gene or other targets, providing further evidence of the peptide's mechanism of action.

As with infection models, the application of these specific in vivo target assessment techniques to this compound has not yet been detailed in published research, representing a critical area for future investigation.

Application of Genetically Engineered Murine Models (GEMMs) for Pathway Analysis

Genetically Engineered Murine Models (GEMMs) offer a sophisticated platform for dissecting the complex interactions between a therapeutic compound, a pathogen, and the host's genetic makeup. These models can be engineered to have specific genes "knocked out" or "knocked in" to elucidate the role of particular host pathways in the response to infection and treatment.

Potential Research Applications for this compound:

Investigating Host-Pathogen Interactions: GEMMs could be used to explore how the host's genetic background influences the efficacy of this compound. For example, mice with deficiencies in specific immune pathways (e.g., Toll-like receptors) could be used to determine if the peptide's function is dependent on a particular host immune response.

Elucidating Off-Target Effects: By using GEMMs with reporters for various cellular stress pathways, researchers could investigate whether this compound has any unintended effects on host cells.

The use of GEMMs in the study of this compound is a prospective area of research that would provide deeper insights into its therapeutic window and mechanism of action.

Patient-Derived Xenograft (PDX) Models for Specific Pathogen Contexts

Patient-Derived Xenograft (PDX) models, while most commonly associated with cancer research, are increasingly being adapted for infectious disease studies. In this context, these models would involve implanting human tissues into immunocompromised mice, which are then infected with clinically relevant pathogens.

Relevance to this compound Research:

Human-Like Infection Environment: PDX models could offer a more clinically relevant environment to study the efficacy of this compound. For instance, a human skin xenograft model could be used to study the peptide's effectiveness in treating skin and soft tissue infections caused by MRSA.

Testing Against Clinical Isolates: These models would allow for the testing of this compound against a diverse panel of clinical MRSA isolates taken directly from patients, providing a more accurate prediction of its potential clinical utility.

The application of PDX models to the preclinical investigation of this compound remains a future direction for research, pending more foundational in vivo data from standard infection models.

Pharmacological Targets and Pathways Mediated by Ostricacin 3

Identification and Validation of Molecular Targets

Ostricacin-3, also known as Avian Beta-defensin 7 (AvBD7), belongs to the beta-defensin family of antimicrobial peptides (AMPs), which are key components of the innate immune system. bio-world.comebi.ac.ukkarishmakaushiklab.com Its primary mode of action is believed to involve direct interaction with specific molecular targets within bacterial cells, leading to the disruption of essential physiological processes.

A significant body of research, primarily from in silico molecular docking studies, has identified the bacterial enzyme Muramyl ligase E (MurE) as a principal target of this compound, particularly in Staphylococcus aureus and its methicillin-resistant strain (MRSA). researchgate.netresearchgate.net MurE is a crucial cytoplasmic enzyme involved in the biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall. researchgate.netresearchgate.net This enzyme catalyzes the addition of L-lysine (in Gram-positive bacteria like S. aureus) to the UDP-MurNAc-L-Ala-D-Glu precursor molecule. researchgate.net The inhibition of MurE disrupts the entire peptidoglycan synthesis pathway, compromising the structural integrity of the cell wall, which can lead to bacterial lysis and death. researchgate.net

Molecular docking analyses have suggested that this compound, along with related peptides like Flowlicidin-2 and Ostricacin-2, can bind effectively to the MurE ligase. researchgate.netgccbiotech.ac.inresearchgate.net These studies indicate that the interaction between the peptide and the enzyme is a key factor in the antimicrobial activity observed. researchgate.netresearchgate.net The findings from these computational models provide a strong basis for the hypothesis that MurE is a direct pharmacological target of this compound.

Table 1: Summary of In Silico Docking Studies of this compound against Bacterial MurE

Study Focus Target Organism Key Findings Reference(s)
Molecular Docking Analysis Methicillin-resistant Staphylococcus aureus (MRSA) Identified MurE as a highly druggable target. researchgate.net
Findings suggested that the interaction of this compound with MurE is essential for its inhibitory activity. researchgate.netresearchgate.net

Current scientific literature does not provide direct evidence to suggest that this compound specifically targets bacterial ribosomes or interferes with the translational machinery. The primary mechanism of action that has been investigated and supported by computational studies is the inhibition of cell wall biosynthesis via enzymes like MurE.

While some antimicrobial peptides have been shown to inhibit bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV, there is currently no specific research that demonstrates this compound utilizes this mechanism. researchgate.net The focus of molecular studies on this compound has remained on its interaction with cell wall synthesis pathways. researchgate.net

Components of Bacterial Ribosomes and Translational Machinery

Receptor-Mediated Interactions (if applicable to this compound)

As a member of the beta-defensin family, this compound is part of a class of peptides known to interact with host immune cell receptors. ebi.ac.uk For instance, mammalian beta-defensins can function as chemoattractants for immune cells such as immature dendritic cells and memory T-cells through their interaction with chemokine receptors like CCR6. ebi.ac.uk This suggests a receptor-mediated component to its immunomodulatory functions within the host. However, there is no specific documentation of this compound engaging in receptor-mediated interactions with bacterial cells as its primary mode of antimicrobial action.

Modulation of Bacterial Signaling Cascades

The ability of antimicrobial peptides to modulate bacterial signaling pathways, such as quorum sensing, has been documented for other compounds. researchgate.netresearchgate.net These signaling systems regulate bacterial virulence and biofilm formation. At present, there is no direct scientific evidence to confirm that this compound exerts its antimicrobial effects by modulating these specific bacterial signaling cascades. This remains an area for potential future investigation.

Advanced Analytical and Biophysical Characterization of Ostricacin 3

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of molecular biophysics, offering non-invasive methods to probe the intricate structural details of peptides like Ostricacin-3.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules at an atomic level. preprints.orgnih.gov It can be applied to samples in both solution and solid states, providing a comprehensive understanding of molecular conformation and dynamics. preprints.orgnih.gov

In solution-state NMR , this compound is dissolved in a suitable solvent, and its structure is determined under conditions that mimic a physiological environment. The resulting spectra reveal sharp transition lines due to the rapid, random tumbling of the molecules, which averages out anisotropic interactions. emory.edu The chemical shifts, or the frequencies at which different nuclei absorb radiofrequency radiation, are highly sensitive to the local electronic environment. mst.edulibretexts.org These shifts provide detailed information about the peptide's backbone and side-chain conformations. For instance, changes in chemical shifts upon the introduction of a ligand can pinpoint the residues involved in binding. cnjournals.com

Solid-state NMR (ssNMR) , on the other hand, is used to study this compound in its solid form, such as in a crystalline or amorphous state. preprints.orgnih.gov In the solid state, molecular motions are restricted, leading to broad spectral lines. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and improve spectral resolution, allowing for the determination of the peptide's structure in a more constrained environment. nih.govemory.edu ssNMR is particularly valuable for studying peptides that are insoluble or form large aggregates. preprints.org

Table 1: Representative ¹H NMR Chemical Shifts for Common Impurities

ImpurityChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in D₂O
Acetone2.172.22
Acetonitrile2.102.06
Benzene7.36-
Chloroform7.26-
Diethyl ether1.21 (t), 3.48 (q)-
Dimethyl sulfoxide2.62-
Ethanol1.25 (t), 3.72 (q)1.18 (t), 3.64 (q)
Methanol3.493.34
Water1.564.79
Data sourced from publicly available chemical shift tables and may vary based on experimental conditions. carlroth.compitt.edu

Circular Dichroism (CD) spectroscopy is a widely used biophysical technique for investigating the secondary structure of proteins and peptides like this compound. biorxiv.orgbiopharminternational.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. biorxiv.org The resulting CD spectrum provides a global assessment of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils. biorxiv.orgcnjournals.comnih.gov

Fluorescence spectroscopy is a highly sensitive technique used to study ligand binding and conformational changes in peptides. biopharminternational.comnih.gov This method often utilizes the intrinsic fluorescence of aromatic amino acid residues, particularly tryptophan, or extrinsic fluorescent probes attached to the peptide. bmglabtech.com

Changes in the fluorescence properties, such as emission intensity, wavelength maximum, and anisotropy, can provide valuable information about the local environment of the fluorophore. bmglabtech.comedinst.com For example, the binding of a ligand to this compound can induce conformational changes that alter the environment of a tryptophan residue, leading to a detectable change in its fluorescence signal. bmglabtech.commdpi.com This can be used to determine binding affinities and kinetics. nih.govedinst.com Fluorescence quenching experiments can further reveal the accessibility of the fluorophore to solvent or quenching agents, providing insights into the peptide's tertiary structure and dynamics. nii.ac.jp

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that provides a "molecular fingerprint" of a compound by measuring the vibrations of its chemical bonds. researchgate.netnih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique absorption spectrum. redalyc.org

Table 2: General FTIR Absorption Frequencies for Key Functional Groups

Wavenumber (cm⁻¹)Functional GroupType of Vibration
3500-3300N-HStretching
3300-2500O-H (in carboxylic acids)Stretching
3000-2850C-HStretching
1700-1600C=O (Amide I)Stretching
1680-1620C=CStretching
1550-1500N-H (Amide II)Bending
1450-1375C-HBending
1250-1000C-NStretching
This table provides a general guide to FTIR spectral interpretations. diva-portal.orgmdpi.com

Fluorescence Spectroscopy for Ligand Binding and Conformational Changes

Mass Spectrometry-Based Analysis

Mass spectrometry is an indispensable tool for the precise determination of molecular mass and the elucidation of molecular structure.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of this compound, providing highly accurate mass measurements. europa.eu Unlike standard mass spectrometry, HRMS instruments can distinguish between molecules with very similar masses, allowing for the unambiguous determination of the elemental composition of the peptide. thermofisher.comwaters.com

The accurate mass measurement obtained from HRMS is essential for confirming the primary sequence of this compound and for identifying any post-translational modifications. enovatia.comlcms.cz This high level of precision, typically within a few parts per million (ppm), significantly narrows down the possible molecular formulas for a given mass, providing a high degree of confidence in the peptide's identity. waters.comenovatia.com

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Post-Translational Modification Analysis

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the definitive characterization of peptides. It provides precise data on the amino acid sequence and can identify and locate any post-translational modifications (PTMs). In a typical workflow, a peptide like this compound would be subjected to enzymatic digestion, followed by analysis where the peptide ions are selected, fragmented, and the resulting fragment ions are measured to reconstruct the sequence. This method is crucial for confirming the identity of a synthesized or purified peptide and for understanding modifications such as amidation, phosphorylation, or glycosylation, which can be critical for biological activity.

While MS/MS is a standard procedure for characterizing novel anti-MRSA peptides, specific published studies detailing the full MS/MS sequencing and PTM analysis of this compound are not extensively available in the reviewed literature. researchgate.net However, research on other novel antimicrobial peptides frequently employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their primary structures. researchgate.net Computational tools are also available that can handle various PTMs during peptide structure prediction, underscoring the importance of this analysis. researchgate.net

Chromatographic and Electrophoretic Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of peptides. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, separating peptides based on their hydrophobicity. In the characterization of an antimicrobial peptide, RP-HPLC would be used to isolate this compound from a crude synthesis mixture or a natural extract and to verify its purity, ideally showing a single, sharp peak in the chromatogram.

Although HPLC is a fundamental step in peptide analysis, detailed protocols or chromatograms specifically published for the purification and purity verification of this compound were not identified in the available search results. However, the general methodology is well-established, with studies on other anti-MRSA peptides routinely using techniques like reversed-phase chromatography to obtain pure substances for activity assays. researchgate.net

Gel Electrophoresis for Peptide Analysis and DNA Binding

Gel electrophoresis is a versatile technique used to analyze peptides and their interactions with other macromolecules. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to estimate the molecular weight and purity of a peptide. Furthermore, gel retardation or electrophoretic mobility shift assays (EMSA) are specifically used to investigate the ability of a peptide to bind to nucleic acids. In such an assay, the migration of DNA through an agarose (B213101) gel is slowed or "retarded" if it is bound by a peptide, indicating an interaction.

While many antimicrobial peptides are known to exert their effects by targeting intracellular components like DNA, specific studies employing gel electrophoresis to confirm the DNA-binding activity of this compound are not detailed in the provided search results. researchgate.net However, analogous studies on other peptides, such as BM1157 and BCp12, have successfully used agarose gel electrophoresis and gel retardation assays to demonstrate their binding to bacterial DNA, suggesting a potential mechanism of action that could be explored for this compound. researchgate.net

Microscopic and Imaging Techniques (e.g., Atomic Force Microscopy, Electron Microscopy for cell interactions)

Microscopic techniques provide direct visual evidence of the effects of antimicrobial peptides on bacterial cells. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can reveal morphological changes to the bacterial cell wall and membrane, such as pore formation, cell lysis, or cytoplasmic leakage. researchgate.netresearchgate.net Atomic Force Microscopy (AFM) offers even higher resolution, allowing for the visualization of the bacterial surface at the nanoscale and capturing the real-time interaction of peptides with the cell wall. researchgate.net

These methods are critical for understanding the mechanism of membrane disruption or other cellular damage caused by peptides. For instance, high-resolution AFM has been used to study the cell walls of live S. aureus cells. researchgate.net While these techniques are powerful, specific electron or atomic force microscopy images from studies conducted on bacterial cells treated with this compound were not found in the reviewed literature.

Computational and In Silico Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational modeling has been the primary method for characterizing the interaction between this compound and its bacterial target. gccbiotech.ac.in Studies have focused on its potential to inhibit the MurE ligase enzyme in MRSA, a critical enzyme in the biosynthesis of the bacterial cell wall peptidoglycan. researchgate.net

Molecular Docking: Molecular docking simulations have been performed to predict the binding mode and affinity of this compound to the MurE enzyme. These in silico analyses identified this compound as one of three potent antimicrobial peptides (along with Flowlicidin-2 and Ostricacin-2) whose interactions with MurE could be key to their inhibitory function. researchgate.net The docking results reveal the specific amino acid residues of both the peptide and the enzyme that are involved in the interaction, primarily through hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net

This compound Interacting ResiduesMurE Enzyme Interacting Residues
Not specified in resultsGLN 196, ASP 220, GLY 221, GLY 246, ARG 375

This table is based on interaction data for potent antimicrobial peptides docked with MurE; specific residue pairs for this compound were not detailed. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the peptide-enzyme complex over time. These simulations analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the dynamic behavior of the complex. researchgate.net For the this compound-MurE complex, MD simulations would confirm whether the binding predicted by docking is stable, reinforcing the hypothesis that MurE inhibition is its mechanism of action. The stability of such interactions is a crucial finding, suggesting that the peptide could effectively block the enzyme's function. researchgate.net

Simulation ParameterFinding for AMP-MurE Complexes
Binding Affinity (Docking Score) Studies show favorable binding energies for potent peptides. researchgate.net
Complex Stability (RMSD) MD simulations of similar complexes show stable interactions over time. researchgate.net
Key Interactions Hydrogen bonds and hydrophobic interactions are critical for binding. researchgate.net

Bioinformatics Tools for Sequence and Structural Homology Analysis

The characterization of this compound, an ostrich β-defensin, is significantly enhanced through the use of sophisticated bioinformatics tools. These computational methods allow for in-depth analysis of its amino acid sequence and prediction of its three-dimensional structure, providing crucial insights into its function and evolutionary relationships with other antimicrobial peptides (AMPs).

Initial analysis of a novel peptide like this compound typically begins with sequence alignment tools. Programs such as BLAST (Basic Local Alignment Search Tool) are employed to compare the primary amino acid sequence of this compound against comprehensive protein databases like UniProt and GenBank. oup.com This process identifies homologous sequences, particularly other β-defensins from avian and mammalian species, revealing conserved regions and evolutionary divergence. For instance, comparisons with its known counterparts, Ostricacin-1 and -2, would highlight key residue differences that may account for variations in their antimicrobial spectrum or potency. asm.org

Multiple sequence alignment (MSA) tools like ClustalW , T-COFFEE , and Multalin are then used to align this compound with a range of other β-defensins. oup.comasm.org This allows for the identification of conserved motifs, such as the characteristic six-cysteine framework that is crucial for the structural integrity of β-defensins. nih.gov The spacing of these cysteine residues is a defining feature of this peptide family and is critical for the correct formation of disulfide bridges. acs.org

For structural predictions, homology modeling is a primary approach. Given the conserved three-dimensional fold of β-defensins, the known structures of related peptides, such as human or bovine β-defensins determined by NMR spectroscopy or X-ray crystallography, can serve as templates. academie-sciences.frnih.gov Web-based servers like SWISS-MODEL and Phyre2 automate the process of finding suitable templates and building a 3D model of this compound. mdpi.complos.org These models are invaluable for visualizing the peptide's surface charge distribution and identifying potential regions of interaction with microbial membranes.

Further refinement and validation of these models are conducted using molecular dynamics simulations, which can provide insights into the peptide's behavior in a simulated biological environment, such as a lipid bilayer. nih.gov Additionally, tools that predict specific protein features are employed. For example, SignalP can be used to predict the presence and cleavage site of a signal peptide, which is relevant for understanding the processing of the precursor peptide into its mature, active form. mdpi.com The physicochemical properties of this compound, such as its isoelectric point (pI) and hydrophobicity, can be calculated using tools available on the ExPASy server, which helps in predicting its solubility and interaction with membranes. nih.gov

The following table summarizes the key bioinformatics tools and their applications in the study of this compound:

Tool/PlatformApplication in this compound ResearchReference
BLAST Identification of homologous sequences and initial sequence similarity assessment. oup.com
ClustalW/T-COFFEE Multiple sequence alignment to identify conserved motifs and evolutionary relationships. oup.comnih.gov
SWISS-MODEL Homology modeling to predict the three-dimensional structure based on known templates. mdpi.complos.org
SignalP Prediction of signal peptide cleavage sites to determine the mature peptide sequence. mdpi.com
ExPASy ProtParam Calculation of physicochemical parameters like molecular weight, pI, and amino acid composition. nih.gov

Predictive Modeling of Peptide Activity and Stability

Predictive modeling plays a pivotal role in hypothesizing the antimicrobial efficacy and stability of this compound, guiding experimental design and potential therapeutic applications. These models leverage the peptide's sequence and structural information to forecast its biological behavior.

A primary factor in the antimicrobial activity of β-defensins is their net positive charge and the spatial distribution of cationic and hydrophobic residues. plos.org The cationic nature, arising from an abundance of lysine (B10760008) and arginine residues, is thought to facilitate the initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. asm.org Predictive models can calculate the net charge of this compound at a physiological pH and map the electrostatic potential onto its 3D structural model. This allows for the visualization of an amphipathic structure, where distinct cationic and hydrophobic faces may promote membrane insertion and disruption. acs.org

The stability of this compound is largely attributed to its compact, disulfide-bonded structure. scbt.com The three intramolecular disulfide bridges create a stable scaffold that is resistant to proteolytic degradation, a desirable trait for a therapeutic agent. nih.gov Predictive models can assess the stability of the folded state by calculating the free energy of folding. Furthermore, molecular dynamics simulations can be employed to predict the structural integrity of this compound under various conditions, such as different temperatures and pH levels, providing insights into its potential shelf-life and stability in biological fluids. spandidos-publications.com

The antimicrobial activity of β-defensins is not solely dependent on membrane disruption; some have been shown to translocate across the membrane and interact with intracellular targets. nih.govoup.com While direct predictive models for intracellular targeting are still developing, analysis of the peptide's surface features can suggest potential for such mechanisms. For instance, the presence of specific binding motifs could indicate an ability to interact with DNA, RNA, or essential enzymes, leading to the inhibition of vital cellular processes. oup.com

Machine learning algorithms and quantitative structure-activity relationship (QSAR) models are increasingly being used to predict the antimicrobial potency of peptides. These models are trained on large datasets of known AMPs and their activities against various microbial strains. By inputting the sequence and predicted properties of this compound into these models, it is possible to obtain a predicted minimum inhibitory concentration (MIC) against a range of pathogens.

The table below outlines key parameters and the predictive models used to assess the activity and stability of this compound.

ParameterPredictive Modeling ApproachRationaleReference
Antimicrobial Potency QSAR models, machine learning algorithms based on sequence descriptors.Correlates physicochemical properties (charge, hydrophobicity, etc.) with known antimicrobial activity data to predict MIC values. plos.org
Membrane Interaction Electrostatic potential mapping on 3D models, molecular dynamics simulations with lipid bilayers.Visualizes and simulates the initial binding and potential disruption of microbial membranes based on amphipathicity. acs.orgacs.org
Proteolytic Stability Analysis of disulfide bond pattern, molecular dynamics simulations to assess structural fluctuations.The compact, cross-linked structure conferred by disulfide bridges is a strong indicator of resistance to proteases. scbt.comnih.gov
Intracellular Targeting Identification of potential binding motifs within the peptide sequence and structure.Suggests alternative mechanisms of action beyond membrane lysis, such as inhibition of nucleic acid or protein synthesis. nih.govoup.com

Future Research Directions and Translational Perspectives

Elucidating Novel Mechanisms of Action for Ostricacin-3

The current understanding of ostricacins, primarily from studies on Ostricacin-1 and Ostricacin-2, suggests a multi-faceted mechanism of action against bacteria. These peptides are known to interact with and disrupt bacterial membranes, a hallmark of many antimicrobial peptides. oup.comoup.com Research has shown that ostricacins bind to lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria, leading to membrane permeabilization. oup.comoup.com Following this, it is proposed that they can translocate into the cytoplasm and interfere with essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately leading to a bacteriostatic effect. oup.comoup.com

Future research should aim to build a more granular understanding of this compound's mechanism. This would involve:

Advanced Microscopic Techniques: Employing super-resolution microscopy and atomic force microscopy to visualize the precise interactions of this compound with bacterial membranes in real-time. This can help in understanding the kinetics and nature of pore formation or membrane disruption.

Identifying Intracellular Targets: Moving beyond the general observation of DNA and protein synthesis inhibition, studies should focus on identifying specific intracellular binding partners of this compound. Techniques like pull-down assays coupled with mass spectrometry can reveal novel protein or nucleic acid targets.

Exploring Non-canonical Mechanisms: Investigating whether this compound possesses immunomodulatory functions, a property observed in many other host defense peptides. uu.nl This could involve studying its effect on immune cell migration, cytokine production, and inflammation in relevant cell culture and animal models.

Investigating Pathogen Resistance Mechanisms to this compound

A significant advantage of many antimicrobial peptides is their perceived lower propensity to induce resistance compared to conventional antibiotics. tandfonline.com This is often attributed to their membrane-disrupting mechanism, which is a challenging target for bacteria to modify. tandfonline.com However, resistance to AMPs can and does occur. The primary mechanisms of bacterial resistance to AMPs include:

Modification of the Cell Envelope: Bacteria can alter the net charge of their cell surface by modifying components like teichoic acids in Gram-positive bacteria or the lipid A portion of LPS in Gram-negative bacteria. These modifications can reduce the electrostatic attraction between the cationic AMP and the anionic bacterial membrane.

Efflux Pumps: Bacteria may utilize membrane-embedded efflux pumps to actively transport AMPs out of the cell, preventing them from reaching their intracellular targets.

Proteolytic Degradation: Some bacteria can secrete proteases that degrade the AMP, rendering it inactive.

Future investigations into pathogen resistance to this compound should involve long-term exposure studies where various pathogenic bacteria are cultured with sub-lethal concentrations of the peptide. Any resistant strains that emerge should be isolated and their genomes sequenced to identify mutations responsible for the resistance phenotype. This will be crucial for predicting the long-term viability of this compound as a therapeutic agent.

Exploration of Synergistic Activities with Other Antimicrobial Agents

Combining antimicrobial agents can be a powerful strategy to enhance efficacy, reduce the required doses of individual drugs, and combat resistance. mdpi.comfrontiersin.org The membrane-permeabilizing action of AMPs makes them excellent candidates for synergistic combinations with conventional antibiotics. mdpi.com By disrupting the bacterial membrane, the AMP can facilitate the entry of another antibiotic into the cell, allowing it to reach its intracellular target more effectively. frontiersin.org

A systematic approach to exploring the synergistic potential of this compound would involve:

Checkerboard Assays: This method can be used to test the interaction of this compound with a wide range of conventional antibiotics (e.g., beta-lactams, aminoglycosides, fluoroquinolones) against a panel of clinically relevant pathogenic bacteria. These assays can determine if the combination is synergistic, additive, or antagonistic. nih.gov

Time-Kill Assays: For promising synergistic combinations identified through checkerboard assays, time-kill assays can provide a more dynamic view of the bactericidal or bacteriostatic activity over time.

Mechanism of Synergy Studies: Investigating the underlying mechanism of any observed synergy. For example, studies could assess whether this compound increases the intracellular concentration of the partner antibiotic.

A study on the synthetic peptide AamAP1-Lysine demonstrated potent synergistic activity with levofloxacin (B1675101) and rifampicin (B610482) against resistant S. aureus, significantly reducing the minimum inhibitory concentration (MIC) of the individual agents. nih.gov Similar positive synergistic outcomes have been observed with other AMPs, providing a strong rationale for exploring this avenue with this compound. frontiersin.org

Engineering of this compound for Enhanced Potency and Specificity

While natural antimicrobial peptides are a valuable starting point, protein engineering offers the potential to create analogues with improved therapeutic properties. tandfonline.com Key strategies that could be applied to this compound include:

Amino Acid Substitution: Strategically replacing specific amino acids can enhance the peptide's properties. For instance, increasing the net positive charge by substituting neutral or acidic residues with basic amino acids like lysine (B10760008) or arginine can improve its affinity for negatively charged bacterial membranes. mdpi.com Optimizing the hydrophobicity is also crucial, as a balance is needed to ensure membrane disruption without causing excessive toxicity to host cells. mdpi.com

Structural Modifications: Techniques like peptide cyclization or the introduction of unnatural D-amino acids can increase the peptide's stability against proteolytic degradation, thereby prolonging its half-life in a physiological environment. frontiersin.org

Peptide Tagging: Adding specific sequences or moieties, such as tryptophan- or phenylalanine-rich tags, has been shown to enhance the antimicrobial properties of some peptides. mdpi.com

Computational and deep learning models are becoming increasingly powerful tools for guiding the de novo design and modification of AMPs, allowing for the prediction of activity and toxicity before synthesis and testing. elifesciences.orgacs.org

Expanding the Scope of Preclinical Models for Mechanistic Studies

To accurately predict the clinical potential of this compound, it is essential to move beyond simple in vitro assays and utilize more complex preclinical models that better replicate the environment of a host infection. elifesciences.org

3D Cell Culture and Organoid Models: These models provide a more physiologically relevant context than traditional 2D cell cultures for assessing the efficacy and toxicity of this compound. For example, lung or gut organoid models could be used to study the peptide's activity in the context of respiratory or gastrointestinal infections.

Biofilm Models: Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. Testing the efficacy of this compound, alone or in combination with other agents, against bacterial biofilms is a critical step.

Academic Challenges and Opportunities in Antimicrobial Peptide Research

The development of antimicrobial peptides like this compound into clinically approved drugs is fraught with challenges, but also presents significant opportunities.

Challenges:

Cost of Production: The chemical synthesis of large quantities of pure peptides can be expensive, posing a barrier to large-scale development and commercialization. farmaciajournal.com

Stability and Bioavailability: AMPs can be susceptible to degradation by proteases in the body, leading to a short half-life. tandfonline.comnih.gov Their bioavailability, particularly for oral administration, is often low. tandfonline.com

Potential for Toxicity: The very properties that make AMPs effective against microbes, such as their membrane-disrupting capabilities, can also lead to toxicity against host cells. farmaciajournal.com

Opportunities:

Addressing Antimicrobial Resistance: AMPs represent a promising class of therapeutics to combat the growing threat of antibiotic-resistant bacteria, as they often have novel mechanisms of action. tandfonline.comfarmaciajournal.com

Broad-Spectrum Activity: Many AMPs exhibit activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and even some viruses. researchgate.netexplorationpub.com

Technological Advances: Advances in peptide synthesis, formulation technologies (e.g., nanoparticles, hydrogels), and computational biology are helping to overcome some of the traditional challenges associated with AMP development. nih.govrsc.orgresearchgate.net

The journey from a promising peptide like this compound to a therapeutic product is long and complex. However, by systematically addressing the research questions outlined above, the scientific community can unlock the full potential of this and other antimicrobial peptides in the fight against infectious diseases.

Q & A

Basic Research Questions

Q. How can researchers systematically identify gaps in existing literature on Ostricacin-3 to formulate novel hypotheses?

  • Methodological Answer : Conduct a structured literature review using databases like PubMed, SciFinder, and Web of Science. Prioritize peer-reviewed studies and meta-analyses. Use citation tracking to map seminal works and emerging trends. Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential hypotheses . For this compound, focus on unresolved mechanistic pathways, such as its interaction with specific cellular receptors or metabolic stability in vivo.

Q. What experimental methodologies are essential for initial characterization of this compound’s physicochemical properties?

  • Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR) for structural elucidation, followed by chromatographic methods (HPLC, LC-MS) to assess purity and stability. Include thermodynamic analyses (DSC for melting points, TGA for decomposition profiles) and solubility studies in physiologically relevant solvents. Document protocols in line with reproducibility standards , ensuring detailed descriptions of instrumentation parameters and sample preparation .

Q. How should researchers design pilot studies to evaluate this compound’s bioactivity in vitro?

  • Methodological Answer : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative, vehicle-only). Determine dose-response curves and IC50 values. Validate results across multiple cell lines or primary cultures to account for variability. Reference established protocols from journals like Journal of Medicinal Chemistry and ensure alignment with ethical guidelines for cell sourcing and data reporting .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer : Perform meta-analyses of conflicting data, comparing experimental conditions (e.g., assay types, concentrations, cell models). Replicate key studies under standardized protocols. Use sensitivity analyses to identify variables (e.g., pH, temperature) impacting outcomes. Cross-validate findings with orthogonal techniques, such as CRISPR-based gene silencing or molecular docking simulations .

Q. How can researchers optimize this compound’s synthesis protocol to improve yield while maintaining scalability for preclinical trials?

  • Methodological Answer : Apply Design of Experiments (DoE) principles to test variables (catalyst loading, reaction time, solvent systems). Use response surface methodology (RSM) to model optimal conditions. Characterize intermediates via in-line analytics (e.g., FTIR probes) and validate scalability in pilot reactors. Reference green chemistry metrics (atom economy, E-factor) to align with sustainability goals .

Q. What statistical approaches are recommended for analyzing complex datasets from this compound’s multi-omics studies (e.g., transcriptomics, metabolomics)?

  • Methodological Answer : Employ multivariate analysis (PCA, PLS-DA) to reduce dimensionality and identify biomarkers. Use pathway enrichment tools (DAVID, MetaboAnalyst) for functional annotation. Validate hypotheses with Bayesian networks or machine learning models (random forests, neural networks). Ensure raw data is deposited in public repositories (e.g., GEO, MetaboLights) for transparency .

Data Management and Reproducibility

Q. How should researchers document this compound’s experimental procedures to ensure reproducibility?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide step-by-step protocols in supplementary materials, including equipment settings (e.g., HPLC column specifications, NMR pulse sequences). Use electronic lab notebooks (ELNs) for real-time data entry and version control. Cross-reference spectral data with published libraries (e.g., SDBS, PubChem) .

Q. What criteria should guide the selection of in vivo models for this compound’s pharmacokinetic studies?

  • Methodological Answer : Prioritize models with translational relevance (e.g., humanized mice, zebrafish for toxicity screening). Justify species selection based on metabolic similarities (e.g., cytochrome P450 isoforms). Include both acute and chronic dosing regimens. Follow ARRIVE guidelines for ethical reporting and statistical power calculations .

Synthesis with Existing Literature

Q. How can researchers integrate this compound’s preclinical data into broader drug discovery frameworks?

  • Methodological Answer : Use systems pharmacology tools to map interactions between this compound and disease networks (e.g., STRING, KEGG). Compare pharmacokinetic profiles (Cmax, AUC) with FDA-approved analogs. Publish negative results (e.g., lack of efficacy in certain models) to mitigate publication bias .

Tables: Key Data Types for this compound Research

Data Category Examples Relevant Evidence
PhysicochemicalLogP, solubility, pKa
BioactivityIC50, EC50, selectivity ratios
PharmacokineticHalf-life, clearance, volume of distribution
MechanisticBinding affinities, pathway modulation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.